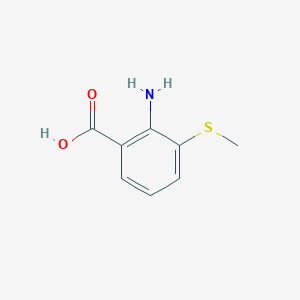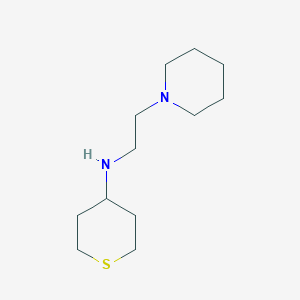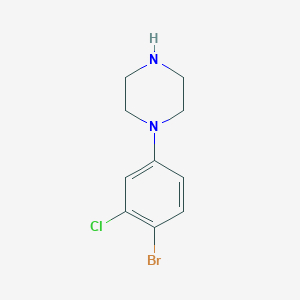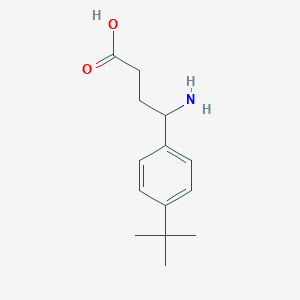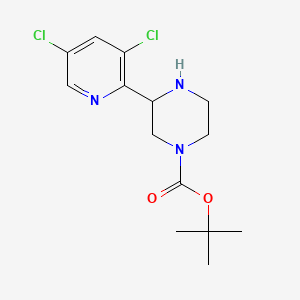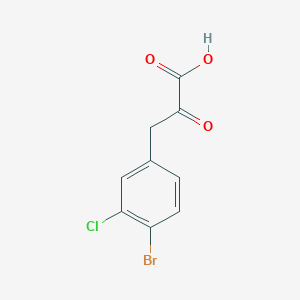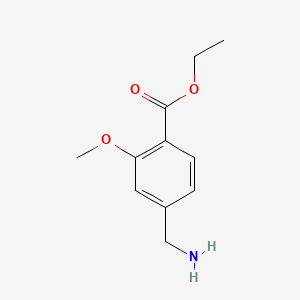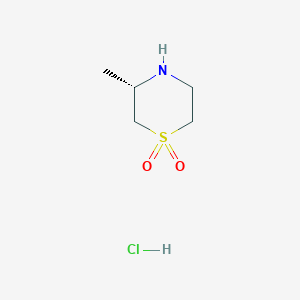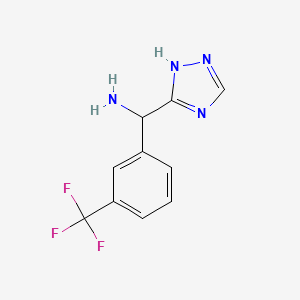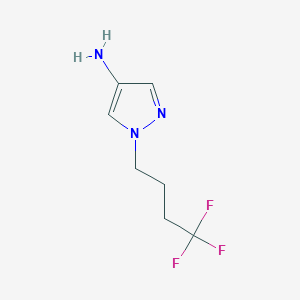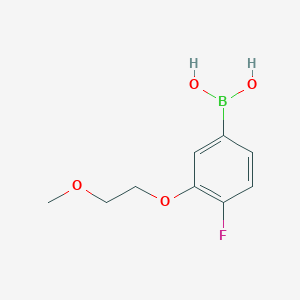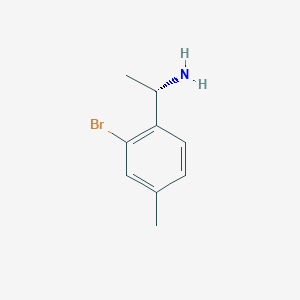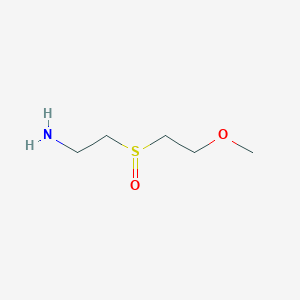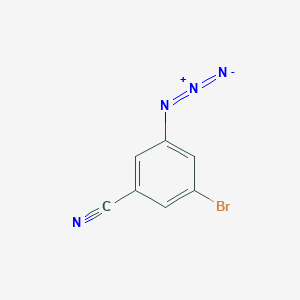![molecular formula C8H5ClF4O2S B13542475 [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H5ClF4O2S. This compound is characterized by the presence of a fluorinated aromatic ring and a methanesulfonyl chloride group, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the chlorination of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of various fluorinated organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its fluorinated aromatic ring is known to improve the bioavailability and metabolic stability of drug candidates .
Industry
Industrially, this compound is employed in the production of specialty chemicals, including surfactants, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The fluorinated aromatic ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenol: Similar in structure but lacks the sulfonyl chloride group.
4-(Trifluoromethyl)phenylacetonitrile: Contains a trifluoromethyl group but differs in the functional group attached to the aromatic ring.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Similar in having a trifluoromethyl group but contains an isocyanate group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride lies in its combination of a fluorinated aromatic ring and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable intermediate for synthesizing a wide range of fluorinated compounds .
Propriétés
Formule moléculaire |
C8H5ClF4O2S |
|---|---|
Poids moléculaire |
276.64 g/mol |
Nom IUPAC |
[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 |
Clé InChI |
RJHUBGLUUPEBTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


